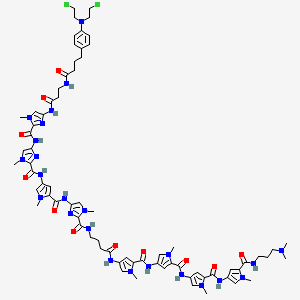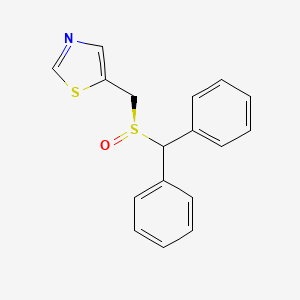
ZT38Hvd6PN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-CE-123 is a chiral compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its enantiomeric purity and specific stereochemistry, which makes it a valuable subject of study in organic chemistry, pharmacology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-CE-123 typically involves enantioselective reactions to ensure the desired stereochemistry. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to achieve high enantiomeric excess.
Industrial Production Methods
In industrial settings, the production of (S)-CE-123 may involve large-scale asymmetric synthesis or resolution of racemic mixtures. Techniques such as chiral chromatography or crystallization are employed to separate the desired enantiomer from its racemic counterpart. The industrial process is optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-CE-123 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in (S)-CE-123.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-CE-123 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (S)-CE-123 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-CE-123: The enantiomer of (S)-CE-123, with different stereochemistry and potentially different biological activity.
- CE-124: A structurally similar compound with slight variations in functional groups.
- CE-125: Another related compound with distinct chemical properties.
Uniqueness
(S)-CE-123 is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it particularly valuable in applications requiring high specificity, such as drug development and asymmetric synthesis.
Eigenschaften
CAS-Nummer |
2378384-49-5 |
|---|---|
Molekularformel |
C17H15NOS2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
5-[[(S)-benzhydrylsulfinyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C17H15NOS2/c19-21(12-16-11-18-13-20-16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-11,13,17H,12H2/t21-/m0/s1 |
InChI-Schlüssel |
VBBBWHDWYLUSEL-NRFANRHFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@@](=O)CC3=CN=CS3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC3=CN=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


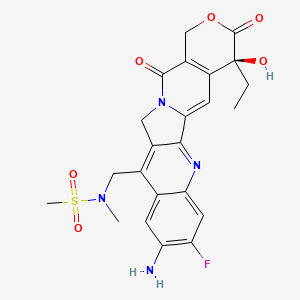
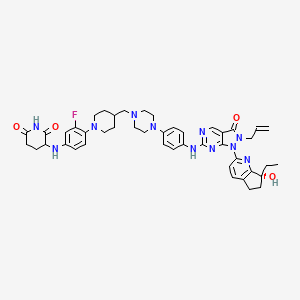
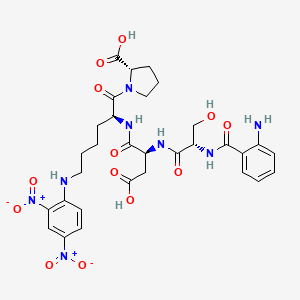
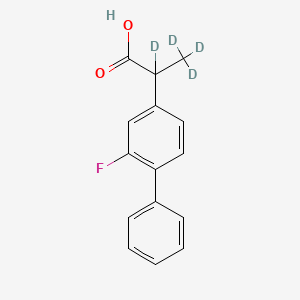
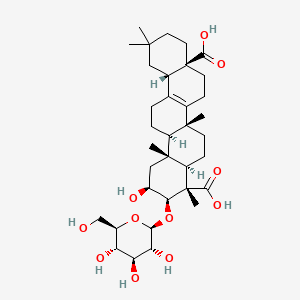
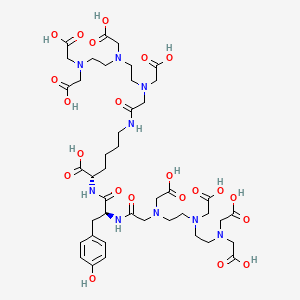
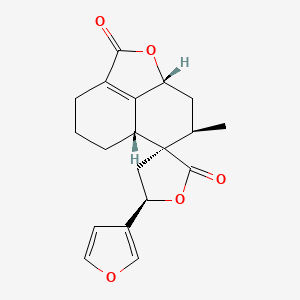
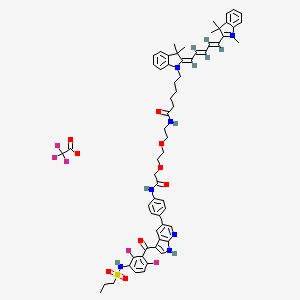
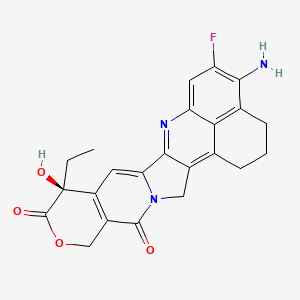
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
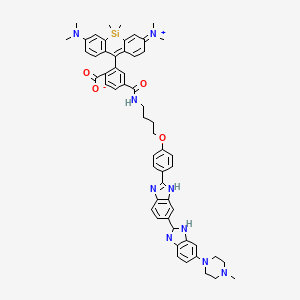
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
